Progesterone Receptor Binding Affinity Divergence: 21-Chlorodanazol vs. Parent Danazol
In competitive progesterone receptor (PR) binding assays, 21-chlorodanazol demonstrated binding ability that was qualitatively reported as less active than that of the parent compound danazol [1]. While the primary publication did not report absolute IC50 or Ki values for either compound, the directional result—21-chlorodanazol < danazol for PR binding—constitutes a clear pharmacological differentiation arising from the C-21 chloroethynyl substitution. By comparison, danazol shows approximately 8.41 ± 1.65% cross-reaction for the progesterone receptor when progesterone is used as the competitor, and 1.95 ± 0.41% when the synthetic progestin R5020 is used [2]. The reduced PR binding of 21-chlorodanazol relative to danazol suggests the chloroethynyl group sterically or electronically disfavors interaction with the PR ligand-binding domain [1].
| Evidence Dimension | Progesterone receptor competitive binding activity (relative ranking) |
|---|---|
| Target Compound Data | 21-Chlorodanazol: binding less active than danazol (no absolute IC50/Ki reported) |
| Comparator Or Baseline | Danazol: 8.41 ± 1.65% cross-reaction vs. progesterone; 1.95 ± 0.41% vs. R5020; association constant Ka = 2.50 ± 0.73 × 10^9 M^-1 for myometrial PR [2] |
| Quantified Difference | Directional: 21-chlorodanazol < danazol (PR binding). Absolute quantitative difference not calculable from published data. |
| Conditions | In vitro competitive radioligand displacement using progesterone receptor preparations (tissue source not specified in abstract) |
Why This Matters
This directional PR binding deficit, combined with the in vivo pregnancy termination activity described below, indicates a mechanistic dissociation that cannot be predicted from danazol's PR binding profile, making 21-chlorodanazol a distinct pharmacological tool for studying PR-independent pathways in pregnancy termination.
- [1] Shi JF, Liao QJ, Xu F. SYNTHESIS OF 21-CHLORODANAZOL AND ITS △6-ANALOGUE. Acta Pharmaceutica Sinica. 1988;23(11):860-862. View Source
- [2] Jenkin G, et al. The interaction of human endometrial and myometrial steroid receptors with danazol. Clin Endocrinol (Oxf). 1983 Sep;19(3):377-88. View Source
